molecular formula C8H8FNO5S B2954254 2-Carbamoyl-1-fluorosulfonyloxy-4-methoxybenzene CAS No. 2416242-95-8

2-Carbamoyl-1-fluorosulfonyloxy-4-methoxybenzene

Cat. No.: B2954254
CAS No.: 2416242-95-8
M. Wt: 249.21
InChI Key: XEFZNNWWAALMAN-UHFFFAOYSA-N
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Description

2-Carbamoyl-1-fluorosulfonyloxy-4-methoxybenzene is an organic compound with a complex structure that includes a carbamoyl group, a fluorosulfonyloxy group, and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Carbamoyl-1-fluorosulfonyloxy-4-methoxybenzene typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Carbamoyl-1-fluorosulfonyloxy-4-methoxybenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted benzene compounds.

Scientific Research Applications

2-Carbamoyl-1-fluorosulfonyloxy-4-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Carbamoyl-1-fluorosulfonyloxy-4-methoxybenzene exerts its effects involves interactions with specific molecular targets. The fluorosulfonyloxy group can participate in electrophilic reactions, while the carbamoyl group can form hydrogen bonds with biological molecules. These interactions can influence various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-Carbamoyl-4-fluorosulfonyloxy-2-methylbenzene
  • 2-Carbamoyl-1-fluorosulfonyloxy-4-methylbenzene

Uniqueness

2-Carbamoyl-1-fluorosulfonyloxy-4-methoxybenzene is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This structural difference can lead to distinct chemical and biological properties compared to similar compounds .

Properties

IUPAC Name

2-carbamoyl-1-fluorosulfonyloxy-4-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO5S/c1-14-5-2-3-7(15-16(9,12)13)6(4-5)8(10)11/h2-4H,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEFZNNWWAALMAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OS(=O)(=O)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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